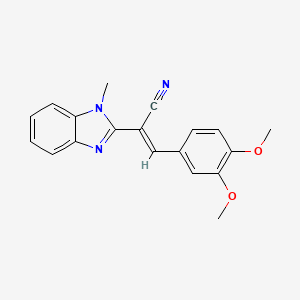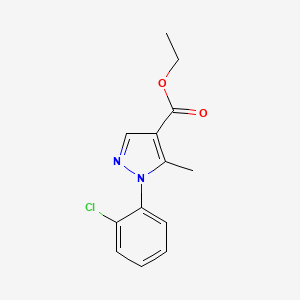![molecular formula C14H18BrFOZn B14879702 2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)
2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the cyclohexane ring and the fluorine atom in its structure imparts unique reactivity and selectivity, making it a versatile tool in synthetic chemistry.
Preparation Methods
The synthesis of 2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Cyclohexanemethoxy)methyl]-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Starting Material: 2-[(Cyclohexanemethoxy)methyl]-4-fluorophenyl bromide.
Reagent: Zinc powder.
Solvent: Tetrahydrofuran (THF).
Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures.
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF)
Scientific Research Applications
2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: Its derivatives may have potential therapeutic applications, although specific examples are less documented.
Industry: It is used in the production of fine chemicals and advanced materials, leveraging its reactivity and selectivity.
Mechanism of Action
The mechanism by which 2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylzinc bromide exerts its effects typically involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. For example, in cross-coupling reactions, the zinc reagent transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar compounds to 2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylzinc bromide include other organozinc reagents like phenylzinc bromide and 4-fluorophenylzinc bromide. Compared to these, this compound offers unique reactivity due to the presence of the cyclohexane ring and the fluorine atom, which can influence the electronic and steric properties of the compound. This makes it particularly useful in reactions requiring high selectivity and specific reactivity.
Conclusion
This compound, 0.25 M in THF, is a valuable organozinc reagent with diverse applications in synthetic chemistry. Its unique structure imparts distinct reactivity and selectivity, making it a versatile tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C14H18BrFOZn |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(cyclohexylmethoxymethyl)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C14H18FO.BrH.Zn/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12;;/h4,8-9,12H,1-3,5-6,10-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
PSUQXYBQNICOMS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)COCC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


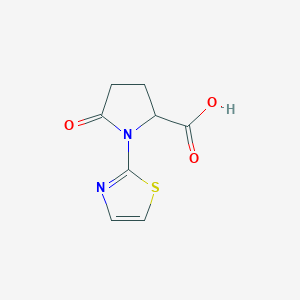

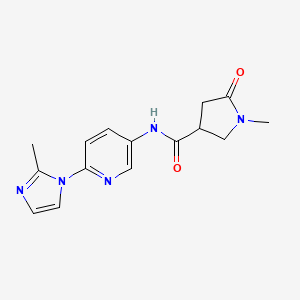
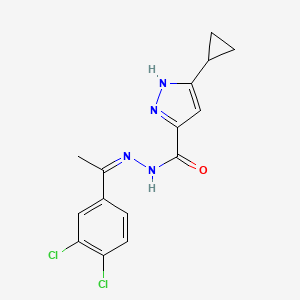
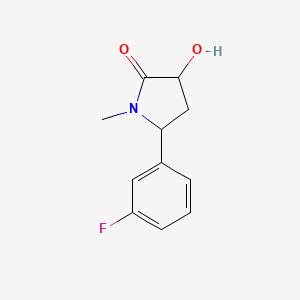
![2-[(4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B14879648.png)
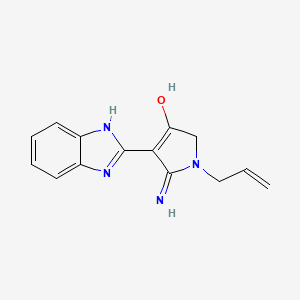
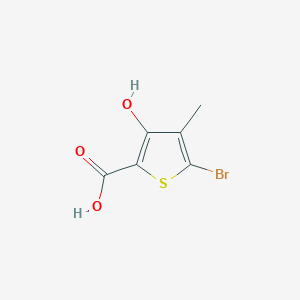
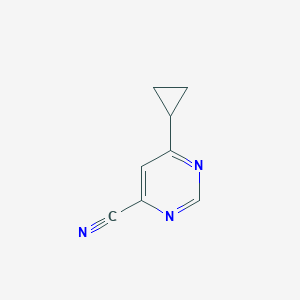
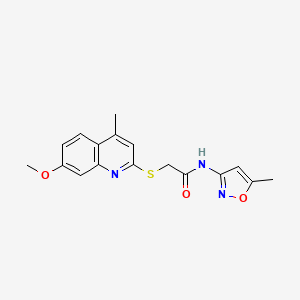
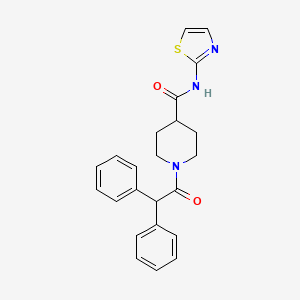
![[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879684.png)
